6-Ethylnaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylnaphthalene-2,3-diol is an organic compound belonging to the class of diols, characterized by the presence of two hydroxyl groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Ethylnaphthalene-2,3-diol can be synthesized through the hydroxylation of 6-ethylnaphthalene. This process typically involves the use of osmium tetroxide (OsO₄) as a catalyst, followed by reduction with sodium bisulfite (NaHSO₃) to yield the diol . Another method involves the acid-catalyzed hydrolysis of an epoxide derived from 6-ethylnaphthalene .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using similar catalysts and conditions as mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and lead tetraacetate (Pb(OAc)₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields other alcohol derivatives.
Substitution: Results in the formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethylnaphthalene-2,3-diol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-ethylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions that influence its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2,3-Propanetriol (Glycerol): A triol used in cosmetics and pharmaceuticals.
Uniqueness: 6-Ethylnaphthalene-2,3-diol is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to simpler diols like ethylene glycol and glycerol. Its structure allows for more complex interactions and applications in various fields .
Eigenschaften
CAS-Nummer |
136944-43-9 |
---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
6-ethylnaphthalene-2,3-diol |
InChI |
InChI=1S/C12H12O2/c1-2-8-3-4-9-6-11(13)12(14)7-10(9)5-8/h3-7,13-14H,2H2,1H3 |
InChI-Schlüssel |
NDJJECGAJBVPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC(=C(C=C2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.